2-(methylamino)-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
Description
The compound 2-(methylamino)-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one features a pyrido[1,2-a]pyrimidin-4-one core substituted at position 2 with a methylamino group and at position 3 with a Z-configured methylidene-linked thiazolidinone ring. The thiazolidinone moiety is further modified with a 3-phenylpropyl chain at position 3 and a thioxo group at position 2.
Properties
IUPAC Name |
(5Z)-5-[[2-(methylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(3-phenylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2S2/c1-23-19-16(20(27)25-12-6-5-11-18(25)24-19)14-17-21(28)26(22(29)30-17)13-7-10-15-8-3-2-4-9-15/h2-6,8-9,11-12,14,23H,7,10,13H2,1H3/b17-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COAMRZQLJGPIRT-VKAVYKQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C(=O)N2C=CC=CC2=N1)C=C3C(=O)N(C(=S)S3)CCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC1=C(C(=O)N2C=CC=CC2=N1)/C=C\3/C(=O)N(C(=S)S3)CCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(methylamino)-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one , also referenced as STL348700, is a synthetic derivative characterized by a unique combination of thiazolidine and pyrimidine structures. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.
Biological Activity Overview
Research indicates that STL348700 exhibits a range of biological activities, including:
- Antifungal Properties : Preliminary studies suggest that derivatives of thiazolidine compounds have shown broad-spectrum antifungal activity. Specifically, compounds with similar structural motifs have demonstrated efficacy against various fungal strains such as Phytophthora infestans and Fusarium solani .
- Antimicrobial Activity : The thiazolidine moiety is known for its diverse biological responses, including antimicrobial effects. This property is attributed to the ability of these compounds to interfere with microbial cell wall synthesis or function .
The mechanism through which STL348700 exerts its biological effects remains under investigation. However, it is hypothesized that the compound may interact with specific enzymes or receptors, potentially inhibiting their activity. This interaction could lead to disruption in metabolic pathways essential for microbial survival.
Antifungal Activity
A study highlighted the antifungal efficacy of thiazolidine derivatives against several plant pathogens. One derivative exhibited comparable or superior fungicidal activity against Fusarium solani, Phytophthora infestans, and Alternaria solani when compared to standard fungicides .
| Compound | Activity Against | Efficacy |
|---|---|---|
| STL348700 | Fusarium solani | Comparable to control |
| STL348700 | Phytophthora infestans | Superior to control |
| STL348700 | Alternaria solani | Comparable to control |
Antimicrobial Mechanism
Research into the structural attributes of similar compounds suggests that the presence of both thiazolidine and pyrimidine rings may enhance binding affinity to biological targets, leading to increased antimicrobial potency .
Comparison with Similar Compounds
Key Observations :
- Thiazolidinone Substituent: The 3-phenylpropyl chain (C3) in the target compound introduces greater hydrophobicity compared to the 2-phenylethyl (C2) or isopropyl groups, which could influence membrane permeability and metabolic stability .
- Stereoelectronic Effects : The Z-configuration of the methylidene group is conserved across analogs, critical for maintaining planar geometry and π-π stacking interactions.
Crystallographic and Structural Analysis
These tools could elucidate bond lengths, angles, and packing arrangements, aiding in structure-activity relationship (SAR) studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
